Sailkosaponin D,(S)
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Overview
Description
Saikosaponin D is a saponin compound extracted from the roots of the Bupleurum plant, a traditional Chinese medicinal herb. It is a principal active component of Bupleurum and exhibits a variety of pharmacological effects, including anti-inflammatory, antioxidant, immunomodulatory, metabolic, and anti-tumor properties . Saikosaponin D has drawn significant attention in recent years due to its potential in anti-tumor research, where it has been shown to inhibit the proliferation of numerous tumor cells and curb the progression of various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin D involves several key steps. The aglycones of high oxidation state are prepared from oleanolic acid. Regioselective glycosylation is then used to construct the β-(1→3)-linked disaccharide fragment. Efficient gold (I)-catalyzed glycosylation is employed to install the glycans onto the aglycones .
Industrial Production Methods: Industrial production of Saikosaponin D typically involves extraction from the roots of Bupleurum species. The process includes drying the roots, followed by solvent extraction and purification to isolate the active compound .
Chemical Reactions Analysis
Types of Reactions: Saikosaponin D undergoes various chemical reactions, including oxidation, reduction, and glycosylation. The compound features a unique 13,28-epoxy-ether moiety at the D ring of the aglycones, which is crucial for its biological activity .
Common Reagents and Conditions:
Oxidation: Dess-Martin oxidation is used to oxidize the remaining hydroxyl groups.
Reduction: The 3-ketone in intermediates is reduced using Me4NBH(OAc)3.
Glycosylation: Gold (I)-catalyzed glycosylation is employed to install glycans onto the aglycones.
Major Products: The major products formed from these reactions include Saikosaponin A, Saikosaponin D, and their natural congeners such as prosaikosaponin F, G, and saikosaponin Y .
Scientific Research Applications
Saikosaponin D has a wide range of scientific research applications:
Chemistry: It is used as a marker for evaluating the quality of traditional Chinese medicines.
Medicine: The compound has shown promising anti-tumor properties, inhibiting the proliferation of various cancer cells, including liver, pancreatic, lung, glioma, ovarian, thyroid, stomach, and breast cancer.
Mechanism of Action
Saikosaponin D exerts its effects through multiple mechanisms:
Inhibition of Tumor Cell Proliferation: It inhibits the proliferation of tumor cells by inducing G1 phase cell cycle arrest.
Promotion of Tumor Cell Apoptosis: Saikosaponin D promotes apoptosis in tumor cells, thereby reducing tumor growth.
Thwarting Tumor-Cell Invasion: It prevents the invasion of tumor cells into surrounding tissues.
Modulation of Tumor Cell Autophagy: The compound modulates autophagy in tumor cells, which is crucial for their survival and proliferation.
Molecular Targets and Pathways: Saikosaponin D targets various molecular pathways, including the p-STAT3/C/EBPβ signaling pathway, which is involved in the suppression of cyclooxygenase-2 (COX-2) expression.
Comparison with Similar Compounds
Saikosaponin A: Similar to Saikosaponin D, Saikosaponin A is another major compound in Radix Bupleuri.
Prosaikosaponin F and G: These are natural congeners of Saikosaponin D and share similar biological activities.
Saikosaponin Y: Another congener with comparable pharmacological properties.
Uniqueness of Saikosaponin D: Saikosaponin D stands out due to its potent anti-tumor properties and its ability to enhance the sensitivity to anti-tumor drugs. Its unique 13,28-epoxy-ether moiety at the D ring of the aglycones contributes to its distinct biological activity .
Properties
Molecular Formula |
C42H68O13 |
---|---|
Molecular Weight |
781.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(2R,9R,10S)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O13/c1-21-28(46)30(48)31(49)34(52-21)55-33-29(47)22(18-43)53-35(32(33)50)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23?,24?,25?,26-,27+,28-,29+,30+,31-,32-,33+,34+,35+,37?,38+,39?,40?,41?,42?/m1/s1 |
InChI Key |
VDICFISFVFOIRL-WFRGYESZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CCC4(C([C@]3(C)CO)CCC5(C4C=CC67C5(C[C@H](C8(C6CC(CC8)(C)C)CO7)O)C)C)C)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)CO)O)O)O)O |
Origin of Product |
United States |
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